molecular formula C15H20N2O3 B8357977 Ethyl 2-[methyl(prolyl)amino]benzoate CAS No. 61352-49-6

Ethyl 2-[methyl(prolyl)amino]benzoate

Cat. No.: B8357977
CAS No.: 61352-49-6
M. Wt: 276.33 g/mol
InChI Key: ZAUXJGMUPSFMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[methyl(prolyl)amino]benzoate is a benzoate ester derivative featuring a methyl-proline (prolyl) substituent at the 2-position of the aromatic ring. This compound belongs to a broader class of ethyl 2-aminobenzoate derivatives, where the amino group is functionalized with diverse substituents to modulate chemical, physical, and biological properties . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for precise conformation analysis .

Properties

CAS No.

61352-49-6

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 2-[methyl(pyrrolidine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C15H20N2O3/c1-3-20-15(19)11-7-4-5-9-13(11)17(2)14(18)12-8-6-10-16-12/h4-5,7,9,12,16H,3,6,8,10H2,1-2H3

InChI Key

ZAUXJGMUPSFMLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C)C(=O)C2CCCN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Features

Ethyl 2-[methyl(prolyl)amino]benzoate is distinguished by its methyl-proline substituent, which contrasts with other analogs featuring heterocyclic, aromatic, or electron-withdrawing groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Ethyl 2-Substituted Benzoates
Compound Name (Example) Substituents Key Features Potential Applications References
This compound Methyl-proline amino group Conformational rigidity, chiral center Pharmaceutical (enzyme targeting)
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate 8-hydroxyquinolinyl, phenyl groups Chelating ability, aromatic π-stacking Metal ion sensors, bioimaging
Methyl 2-cyano-2-pyridinyl ethenyl aminobenzoate Cyano, pyridinyl, pyrimidinyl groups Electron-deficient backbone, planar structure Heterocycle synthesis
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone groups Reactive enolate formation Precursor for imidazoles
Methyl 2-(imidazolyl)benzoate (pesticide) Bulky imidazole, isopropyl groups Hydrophobic, steric hindrance Herbicidal activity

Physicochemical Properties

  • Solubility : The prolyl group enhances water solubility compared to purely aromatic substituents (e.g., phenyl or pyridinyl groups in ) but reduces lipophilicity relative to bulky imidazole-based pesticides () .
  • Stability : The cyclic proline moiety may improve metabolic stability compared to linear substituents, as seen in hydrazine derivatives (), which are prone to hydrolysis .

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